

Chemical properties of N-Demethyl-N-formylolanzapine-d8

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Compound of Interest

Compound Name: *N*-Demethyl-*N*-formylolanzapine-
*d*8

Cat. No.: B15556563

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Technical Guide: N-Demethyl-N-formylolanzapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of **N-Demethyl-N-formylolanzapine-d8**. This deuterated analog of an olanzapine metabolite is a critical tool in pharmacokinetic and metabolic studies, offering high precision and accuracy in quantitative analyses.

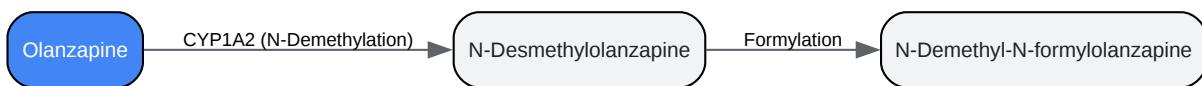
Core Chemical Properties

N-Demethyl-N-formylolanzapine-d8 is a stable, isotopically labeled compound used as an internal standard in mass spectrometry-based bioanalytical methods. Its physical and chemical properties are summarized below.

Property	Value
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₄ OS
Molecular Weight	334.47 g/mol
CAS Number	639460-79-0 (unlabeled)
Alternate Names	4-(2-Methyl-10H-thieno[2,3-b][1] [2]benzodiazepin-4-yl)-1- piperazinecarboxaldehyde-d8
Appearance	Solid (predicted)
Purity	Typically ≥98% for use as an analytical standard
Storage	Store at -20°C for long-term stability

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 playing a major role.^[1] One of the significant metabolic pathways is N-demethylation to form N-desmethylolanzapine. This metabolite can be further formylated. **N-Demethyl-N-formylolanzapine-d8** is the deuterated analog of this N-formylated metabolite.



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Figure 1: Simplified metabolic pathway of olanzapine leading to N-Demethyl-N-formylolanzapine.

Experimental Protocols

Synthesis of N-Demethyl-N-formylolanzapine-d8

The synthesis of **N-Demethyl-N-formylolanzapine-d8** involves a multi-step process, beginning with the deuteration of the piperazine ring, followed by coupling with the olanzapine

core structure and subsequent formylation.

Step 1: Synthesis of Deuterated N-Formylpiperazine (Piperazine-d8)

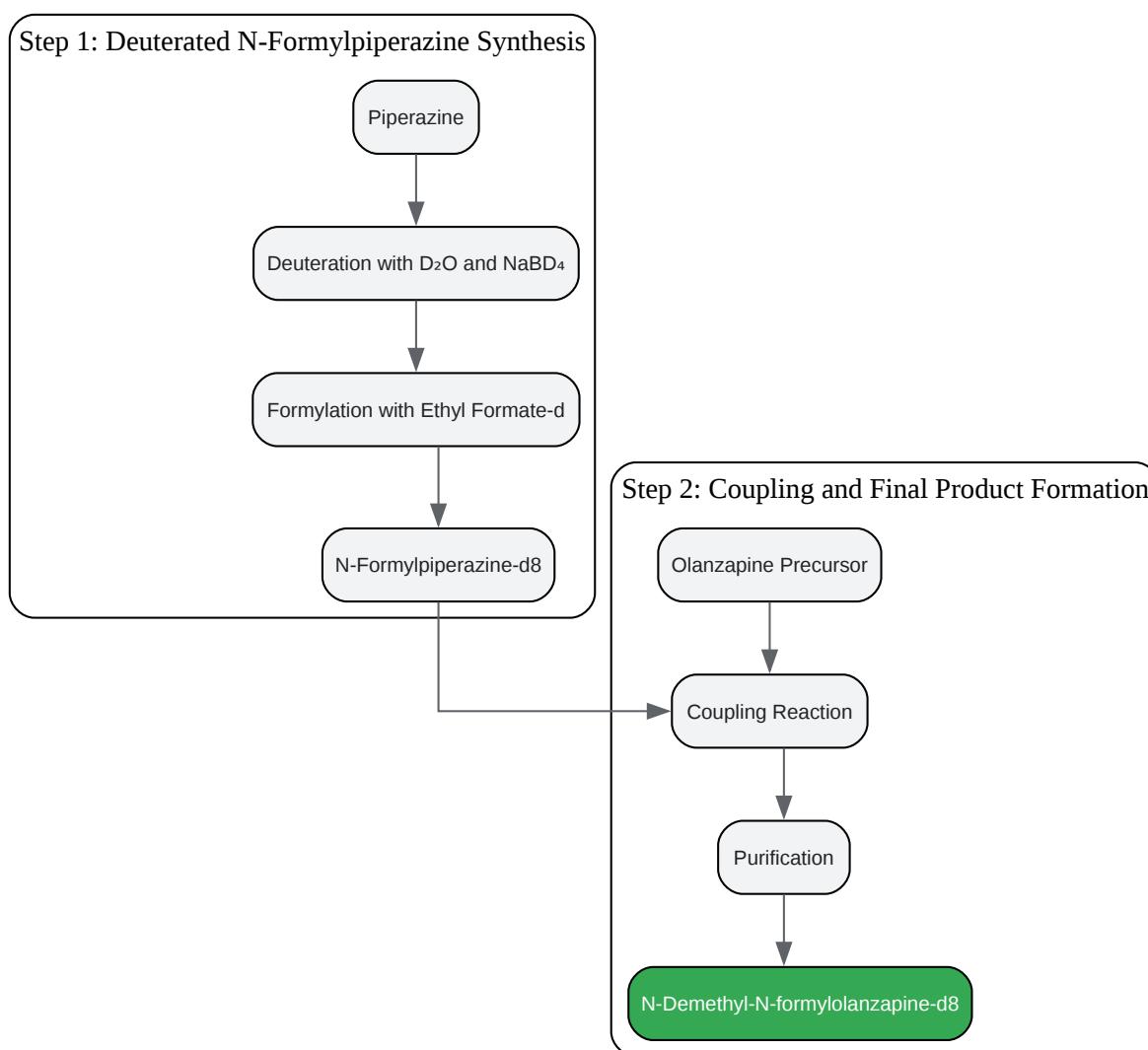
A common method for introducing deuterium into a piperazine ring is through reductive amination using a deuterated reducing agent.

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperazine in a suitable solvent such as methanol-d4.
- **Deuterium Exchange:** Add a deuterium source, such as deuterium oxide (D_2O), and a catalyst, for instance, Raney nickel.
- **Reduction:** Introduce a deuterated reducing agent, like sodium borodeuteride ($NaBD_4$), portion-wise at a controlled temperature (e.g., 0-5°C).
- **Formylation:** Following the successful deuteration to piperazine-d8, introduce a formylating agent, such as ethyl formate-d, to the reaction mixture.
- **Work-up and Purification:** Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Coupling of Piperazine-d8 with the Olanzapine Precursor

- **Reaction:** React the synthesized N-formylpiperazine-d8 with 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (an olanzapine precursor) in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- **Heating:** Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Isolation:** Cool the reaction mixture and pour it into water to precipitate the crude **N-Demethyl-N-formylolanzapine-d8**.

- Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.



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Figure 2: General workflow for the synthesis of **N-Demethyl-N-formylolanzapine-d8**.

Analytical Method: Quantification of Olanzapine Metabolites by LC-MS/MS

N-Demethyl-N-formylolanzapine-d8 is ideally suited as an internal standard for the quantification of olanzapine and its metabolites in biological matrices such as plasma or serum.

1. Sample Preparation: Protein Precipitation

- To 100 μ L of plasma or serum sample in a microcentrifuge tube, add 20 μ L of a working solution of **N-Demethyl-N-formylolanzapine-d8** (e.g., 100 ng/mL in methanol).
- Add 300 μ L of cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

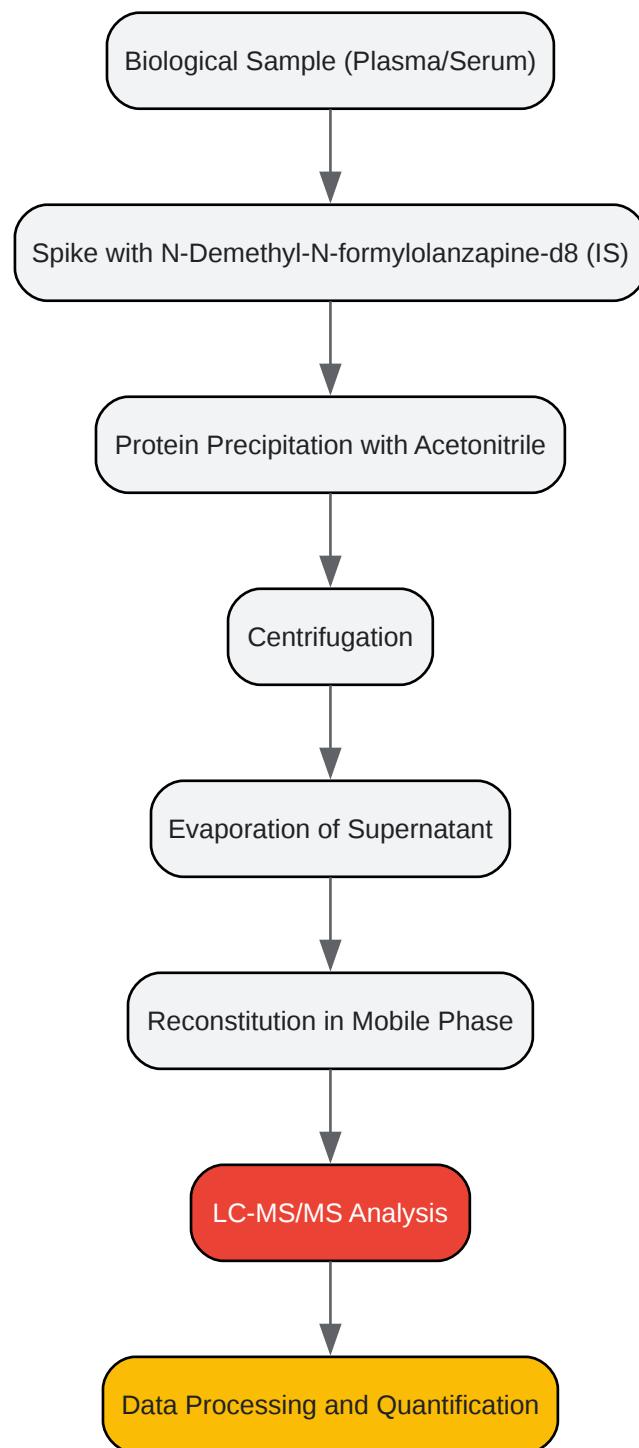
3. Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

MRM Transitions (Hypothetical)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Demethyl-N-formylolanzapine	327.1	229.1	25
N-Demethyl-N-formylolanzapine-d8 (IS)	335.2	237.1	25
N-Desmethylolanzapine	299.1	229.1	28
Olanzapine	313.1	256.1	22

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.



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Figure 3: Workflow for the quantitative analysis of olanzapine metabolites using a deuterated internal standard.

Conclusion

N-Demethyl-N-formylolanzapine-d8 is an indispensable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of analytical data for olanzapine and its metabolites. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and application of this critical reagent in a research setting.

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